9-Anthracenylmethyl 2,4,6-trimethylbenzoate
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Overview
Description
9-Anthracenylmethyl 2,4,6-trimethylbenzoate is an organic compound with the molecular formula C25H22O2 and a molecular weight of 354.453 g/mol . This compound is known for its unique structure, which combines an anthracene moiety with a benzoate ester, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Anthracenylmethyl 2,4,6-trimethylbenzoate typically involves the esterification of 9-anthracenemethanol with 2,4,6-trimethylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
9-Anthracenylmethyl 2,4,6-trimethylbenzoate can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: 9-Anthracenemethanol and 2,4,6-trimethylbenzoic acid.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Scientific Research Applications
9-Anthracenylmethyl 2,4,6-trimethylbenzoate has several applications in scientific research:
Chemistry: Used as a fluorescent probe due to its strong fluorescence properties.
Biology: Employed in studies involving molecular recognition and supramolecular chemistry.
Medicine: Investigated for potential use in drug delivery systems and photodynamic therapy.
Mechanism of Action
The mechanism of action of 9-Anthracenylmethyl 2,4,6-trimethylbenzoate is primarily based on its ability to interact with various molecular targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. These interactions enable the compound to form stable complexes with other molecules, making it useful in applications like molecular recognition and drug delivery .
Comparison with Similar Compounds
Similar Compounds
9-Anthracenemethanol: A derivative of anthracene with a hydroxymethyl group attached to the 9-position.
2,4,6-Trimethylbenzoic acid: The parent acid of the ester, commonly used in organic synthesis.
Uniqueness
9-Anthracenylmethyl 2,4,6-trimethylbenzoate is unique due to its combination of an anthracene moiety and a benzoate ester, which imparts distinct photophysical properties and reactivity. This makes it particularly valuable in applications requiring fluorescence and molecular recognition .
Properties
CAS No. |
51513-47-4 |
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Molecular Formula |
C25H22O2 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
anthracen-9-ylmethyl 2,4,6-trimethylbenzoate |
InChI |
InChI=1S/C25H22O2/c1-16-12-17(2)24(18(3)13-16)25(26)27-15-23-21-10-6-4-8-19(21)14-20-9-5-7-11-22(20)23/h4-14H,15H2,1-3H3 |
InChI Key |
QCHMSYKZDLHURP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)OCC2=C3C=CC=CC3=CC4=CC=CC=C42)C |
Origin of Product |
United States |
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